molecular formula C17H15BrClN5O B2817308 5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-27-2

5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2817308
CAS No.: 899981-27-2
M. Wt: 420.7
InChI Key: HUMRJLQECWDCRJ-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15BrClN5O and its molecular weight is 420.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Derivatives Formation : Triazoles are central to various synthesis techniques, producing diverse derivatives. For instance, 4-amino-1,2,3-triazole-5-carboxamides, through condensation with acetates like acetamidine, lead to 2-substituted 8-azapurin-6-ones. Similar processes involve thiourea and amidines to produce derivatives like 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one, showcasing the molecule's versatility in synthetic chemistry (Albert & Trotter, 1979) (Albert & Taguchi, 1972).

  • Chemical Properties and Physical Constants : Studies have focused on understanding the physical constants and chemical properties of these compounds, including u.v., i.r., m/e, pKa, n.m.r., and ionization constants, crucial for their application in various scientific fields (Albert & Trotter, 1979) (Albert & Taguchi, 1972).

Biological and Antimicrobial Applications

  • Antimicrobial and Anticancer Properties : Triazole derivatives like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have been identified for their promising antimicrobial properties. They exhibit selective action against primary pathogens, including bacterial and fungal strains, without significant impact on human cell viability. Some derivatives also showed potent anticancer activity against a variety of cancer cell lines, indicating their potential as therapeutic agents (Pokhodylo et al., 2021) (Bekircan et al., 2008).

  • Pharmacological Properties : Some triazole derivatives are noted for their valuable pharmacological properties, such as anti-convulsive activity, which makes them useful in treating conditions like epilepsy, tension, and agitation. This broadens the scope of 5-amino-1-(4-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide beyond just antimicrobial and anticancer applications (Shelton, 1981).

Structural Analysis and Material Science

  • Crystal Structure and Conformational Analysis : Triazole derivatives' crystal structures and conformational behaviors are studied in detail. For instance, the crystal packing, hydrogen bonding interactions, and conformational stability are analyzed, providing insights into their molecular structures and potential applications in material science and drug design (Kumar et al., 2021).

  • Spectroscopic and Computational Studies : Detailed spectroscopic analysis, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible absorption spectra, coupled with DFT calculations, are employed to understand the molecular, electronic, and nonlinear optical properties of these compounds. Such studies are fundamental in the development of new materials and pharmaceuticals (Beytur & Ihsan Avinca, 2021).

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMRJLQECWDCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.